N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
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Overview
Description
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biological processes and is commonly found as the terminal sugar in glycoproteins . It has a molecular formula of C22H31NO14 and a molecular weight of 533.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves multiple steps. One common method includes the acetylation of N-acetylneuraminic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity . The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in cancer therapy and antiviral treatments.
Industry: Utilized in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with glycoproteins and glycolipids on cell surfaces . It acts as a receptor for various pathogens, including influenza viruses, facilitating their attachment and entry into host cells . The molecular targets include sialic acid-binding proteins and enzymes involved in glycosylation .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, lacking the methyl ester and acetyl groups.
Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate: A closely related derivative with similar properties.
Uniqueness
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its multiple acetyl groups, which enhance its stability and reactivity . This makes it particularly useful in synthetic chemistry and biomedical research .
Biological Activity
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS Number: 950508-99-3) is a synthetic derivative of sialic acid characterized by the presence of five acetyl groups and a methyl ester. This compound is primarily utilized in advanced glycobiology research and serves as a precursor for synthesizing complex sialic acid-containing compounds. Its biological activity is significant in various fields, including virology, cancer research, and neurobiology.
- Molecular Formula : C22H31NO14
- Molecular Weight : 533.48 g/mol
- Purity : ≥95% (HPLC)
- Appearance : White to off-white crystalline powder
- Solubility : Highly soluble in organic solvents; less soluble in water
- Storage Conditions : -20°C, protected from light and moisture
Biological Functions and Mechanisms
This compound plays a crucial role in several biological processes:
- Viral Infections : Sialic acids are known to facilitate viral binding to host cells. This compound can be used to study the interactions between viruses and host cell receptors.
- Cancer Research : Altered sialic acid metabolism is a hallmark of many cancers. This compound aids in understanding the biochemical pathways involved in tumor progression and metastasis.
- Neurological Disorders : Research indicates potential applications in neurobiology, particularly concerning sialic acid's role in neuronal development and function.
- Inflammatory and Immune Response : Sialic acids modulate immune responses and inflammatory processes; thus, this compound may be relevant in studying autoimmune diseases.
Case Studies
-
Viral Binding Studies :
- A study demonstrated that modifications of sialic acids could influence the binding affinity of influenza viruses to host cells. N-Acetylneuraminic Acid Methyl Ester derivatives were tested for their ability to inhibit viral attachment, providing insights into potential therapeutic avenues for antiviral drug development.
-
Cancer Metabolism :
- Research highlighted that cancer cells exhibit altered sialic acid expression profiles compared to normal cells. The use of this compound allowed researchers to investigate these metabolic changes and their implications for tumor biology.
-
Neurodevelopmental Studies :
- In experiments involving neuronal cell lines, the compound was shown to affect cell signaling pathways associated with growth and differentiation. This suggests its potential role in neurodevelopmental disorders.
Data Tables
Property | Value |
---|---|
CAS Number | 950508-99-3 |
Molecular Formula | C22H31NO14 |
Molecular Weight | 533.48 g/mol |
Purity | ≥95% (HPLC) |
Appearance | White to off-white powder |
Solubility | Soluble in organic solvents |
Storage Temperature | -20°C |
Properties
Molecular Formula |
C22H31NO14 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |
InChI Key |
MFDZYSKLMAXHOV-YQNZCADASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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